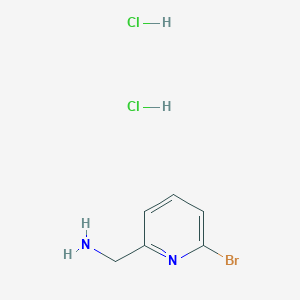

![molecular formula C8H11Cl2NO B6157148 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride CAS No. 2751603-38-8](/img/no-structure.png)

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride, also known as 2-Amino-5-chlorophenol hydrochloride (2-ACP HCl) is a compound used in a variety of scientific research applications. 2-ACP HCl is a white crystalline powder with a melting point of 169-171°C and a molecular weight of 213.6 g/mol. It is soluble in water, methanol, and ethanol, and has a pKa of 5.9. 2-ACP HCl is widely used in biochemical and physiological research, as well as in the synthesis of various compounds.

Applications De Recherche Scientifique

2-ACP HCl is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the synthesis of various compounds, such as 2-amino-5-chloropyridine, 2-amino-5-chloropyridine hydrochloride, and 2-amino-5-chloro-3-methylpyridine. It is also used as a reagent in the synthesis of various drugs and pharmaceuticals, such as clofazimine, a drug used to treat leprosy.

Mécanisme D'action

2-ACP HCl is a weak base, and has been shown to form complexes with metal ions, such as cobalt, nickel, and zinc. These complexes are believed to be responsible for its biological activity. 2-ACP HCl has also been shown to interact with proteins, forming complexes with cysteine residues in proteins. These complexes are believed to be involved in the regulation of protein function.

Biochemical and Physiological Effects

2-ACP HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used to treat fungal infections. It has also been shown to have anti-inflammatory properties, and has been used to treat inflammatory conditions. In addition, 2-ACP HCl has been shown to have anti-cancer properties, and has been used to treat certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-ACP HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized in the laboratory. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, 2-ACP HCl has some limitations for use in laboratory experiments. It is a weak base, and is easily neutralized by acids or bases. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Orientations Futures

There are several potential future directions for research involving 2-ACP HCl. Further research is needed to better understand the mechanism of action of 2-ACP HCl and its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 2-ACP HCl. Finally, further research is needed to develop better methods for synthesizing 2-ACP HCl and to improve its solubility in organic solvents.

Méthodes De Synthèse

2-ACP HCl can be synthesized through a two-step process. First, the aminophenol is reacted with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-chloro-5-amino-phenyl acetate. The product is then hydrolyzed in the presence of hydrochloric acid to form 2-ACP HCl.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride involves the reaction of 5-chlorosalicylic acid with ethylenediamine followed by conversion of the resulting intermediate to the final product through a series of steps.", "Starting Materials": [ "5-chlorosalicylic acid", "ethylenediamine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "5-chlorosalicylic acid is reacted with ethylenediamine in the presence of sodium hydroxide to form the intermediate 2-(5-chloro-2-hydroxyphenyl)ethylamine.", "The intermediate is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form the corresponding phenol.", "The phenol is then reacted with sodium carbonate and acetic acid to form the corresponding acetate.", "The acetate is then hydrolyzed with sodium bicarbonate to form the final product, 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride.", "The product is isolated by filtration and washed with water and sodium chloride." ] } | |

Numéro CAS |

2751603-38-8 |

Nom du produit |

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride |

Formule moléculaire |

C8H11Cl2NO |

Poids moléculaire |

208.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.